Methyl 3,4-difluoro-5-methylbenzoate

Description

IUPAC Name and Structural Representation

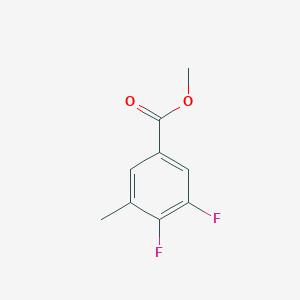

The IUPAC name for this compound is methyl 3,4-difluoro-5-methylbenzoate . This systematic designation reflects its structure as a benzoic acid derivative where:

- A methyl ester group (-COOCH$$_3$$) is attached to the carboxylic acid position (carbon 1 of the benzene ring).

- Fluorine atoms occupy the 3 and 4 positions relative to the ester group.

- A methyl group (-CH$$_3$$) is located at the 5 position.

The structural formula (Figure 1) illustrates these substituents on the aromatic ring, emphasizing the spatial arrangement critical for the compound’s reactivity and physical properties.

Structural representation :

O

||

CH3O-C-C6H2(F)2(CH3)

Systematic Synonyms and Registry Numbers

This compound is recognized by multiple identifiers across chemical databases (Table 1):

| Synonym | Registry Number |

|---|---|

| Benzoic acid, 3,4-difluoro-5-methyl-, methyl ester | CAS 1379218-01-5 |

| This compound | MFCD16250157, MFCD11975734 |

| - | ChemSpace ID: CSSB00009860126 |

Additional synonyms include catalog-specific designations (e.g., BD01389806, BG35227) used by suppliers for commercial distribution.

Molecular Formula and Weight

The molecular formula of this compound is C$$9$$H$$8$$F$$2$$O$$2$$ , corresponding to:

- 9 carbon atoms (including the aromatic ring, methyl ester, and methyl substituent),

- 8 hydrogen atoms ,

- 2 fluorine atoms ,

- 2 oxygen atoms (from the ester group).

Its molecular weight is 186.16 g/mol , calculated as follows:

$$

\text{MW} = (12.01 \times 9) + (1.008 \times 8) + (19.00 \times 2) + (16.00 \times 2) = 186.16 \, \text{g/mol}.

$$

Table 2: Molecular properties

| Property | Value |

|---|---|

| Molecular formula | C$$9$$H$$8$$F$$2$$O$$2$$ |

| Exact mass | 186.04924 Da |

| Heavy atom count | 13 |

The compound’s rotatable bond count (2) and low polar surface area (26 Ų) suggest moderate flexibility and hydrophobicity, factors influencing its solubility and synthetic utility.

Properties

IUPAC Name |

methyl 3,4-difluoro-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFJDFQCDXNOMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 3,4-difluoro-5-methylbenzoic acid is dissolved in excess methanol, followed by the dropwise addition of concentrated sulfuric acid (0.5–1.0 equiv). The mixture is refluxed for 3–24 hours, with reaction progress monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, and the product is extracted using ethyl acetate or dichloromethane. Purification via column chromatography (e.g., hexane/ethyl acetate gradients) yields the ester in 60–85% purity.

Key Variables:

-

Acid Concentration: Higher H₂SO₄ concentrations (≥1.0 equiv) accelerate reaction rates but risk side reactions such as sulfonation.

-

Solvent Volume: Methanol acts as both solvent and reagent; stoichiometric excess (5–10 equiv) ensures complete conversion.

Acyl Chloride Intermediate Route

For higher yields and purity, the carboxylic acid is first converted to its acyl chloride derivative, which subsequently reacts with methanol. This two-step method avoids equilibrium limitations inherent to direct esterification.

Formation of 3,4-Difluoro-5-methylbenzoyl Chloride

3,4-Difluoro-5-methylbenzoic acid is treated with oxalyl chloride (1.5–2.0 equiv) in dichloromethane (DCM) under anhydrous conditions. A catalytic amount of dimethylformamide (DMF, 1–2 drops) is added to activate the reaction, which proceeds at room temperature within 1–2 hours. The acyl chloride is isolated via solvent evaporation, avoiding purification due to its reactivity.

Methanol Quenching

The crude acyl chloride is dissolved in DCM and slowly added to ice-cold methanol. The exothermic reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with DCM. This method achieves yields of 85–92%, with purity >95% after distillation.

Advantages:

-

Eliminates equilibrium-driven byproducts.

-

Suitable for acid-sensitive substrates.

Alkaline Methylation with Dimethyl Sulfate

An alternative approach employs dimethyl sulfate [(CH₃O)₂SO₂] as a methylating agent under basic conditions. This method is advantageous for large-scale synthesis due to its operational simplicity.

Reaction Mechanism and Procedure

A solution of 3,4-difluoro-5-methylbenzoic acid in methanolic sodium hydroxide is treated with dimethyl sulfate (1.2–1.5 equiv) at 0°C. The mixture is gradually warmed to reflux (65–70°C) for 30–60 minutes. After quenching with water, the ester is extracted into diethyl ether, washed with brine, and dried over sodium sulfate. Yields range from 55–70%, with residual dimethyl sulfate requiring careful removal.

Safety Considerations:

-

Dimethyl sulfate is highly toxic; reactions require strict temperature control and fume hood use.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Catalyst/Reagent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | H₂SO₄ | Reflux | 3–24 h | 60–85% | 80–90% |

| Acyl Chloride Route | Oxalyl Cl, DMF | RT to Reflux | 2–4 h | 85–92% | >95% |

| Alkaline Methylation | (CH₃O)₂SO₂, NaOH | 0°C to Reflux | 0.5–1 h | 55–70% | 70–85% |

Key Insights:

-

The acyl chloride method offers superior yields and purity, making it ideal for laboratory-scale synthesis.

-

Acid-catalyzed esterification is cost-effective but less efficient for electron-deficient aromatic acids due to slower kinetics.

-

Alkaline methylation is limited by toxicity concerns and moderate yields.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes continuous flow reactors to enhance heat and mass transfer. For example, tubular reactors enable rapid mixing of 3,4-difluoro-5-methylbenzoic acid with methanol and catalytic H₂SO₄ at elevated pressures (2–5 bar), reducing reaction times to <1 hour. Automated distillation units then isolate the ester with >90% recovery.

Emerging Methodologies

Recent advances explore enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. Preliminary studies report 40–60% conversion under mild conditions (30–40°C, 24–48 h), though scalability remains challenging .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-difluoro-5-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3,4-difluoro-5-methylbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 3,4-difluoro-5-methylbenzyl alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 3,4-difluoro-5-methylbenzoic acid

Reduction: 3,4-difluoro-5-methylbenzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 3,4-difluoro-5-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,4-difluoro-5-methylbenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets or undergo further chemical transformations.

Comparison with Similar Compounds

Structurally Related Benzoate Derivatives

The following table summarizes key analogs of Methyl 3,4-difluoro-5-methylbenzoate, highlighting substituent patterns, similarity scores, and applications:

Key Observations

Methoxy vs. Methyl Groups: Methoxy-substituted analogs (e.g., 3,4-Difluoro-5-methoxybenzaldehyde) exhibit higher polarity and lower volatility than the methyl-substituted target compound, influencing solubility and application scope .

Functional Group Impact :

- Aldehydes vs. Esters : Aldehyde-containing analogs (e.g., 3,4-Difluoro-5-methoxybenzaldehyde) are more reactive toward nucleophilic addition but less stable under acidic conditions compared to the ester group in the target compound .

- Carboxylic Acid Derivatives : 3-Methoxy-4-fluorobenzoic acid, a carboxylic acid analog, has higher water solubility but lower membrane permeability than its ester counterpart, limiting its utility in hydrophobic environments .

Plant-Derived Esters: Diterpene esters (e.g., dehydroabietic acid methyl ester) from Austrocedrus chilensis resin are structurally distinct but highlight the role of esterification in modulating volatility and bioactivity .

Research Implications

- Synthetic Utility : The target compound’s fluorinated structure may serve as a precursor for fluorinated pharmaceuticals, leveraging metabolic stability imparted by fluorine atoms.

- Comparative Stability : this compound likely exhibits greater hydrolytic stability compared to carboxylic acid analogs, making it suitable for formulations requiring prolonged shelf life.

Biological Activity

Methyl 3,4-difluoro-5-methylbenzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings, emphasizing its significance in drug development and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₉H₈F₂O₂

- Molecular Weight : 188.16 g/mol

- Functional Groups : Ester group (–COO–) and two fluorine atoms at the 3 and 4 positions of the benzene ring, with a methyl group at the 5 position.

The presence of fluorine enhances lipophilicity, which may improve bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The ester group can undergo hydrolysis, releasing active metabolites that may influence cellular pathways or act as enzyme inhibitors. This compound's unique structure allows for enhanced binding affinity to target proteins compared to non-fluorinated analogs.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies suggest that derivatives of fluorinated benzoates can demonstrate antimicrobial effects against a range of pathogens.

- Anti-inflammatory Effects : The compound has been implicated in reducing inflammation through modulation of specific signaling pathways.

- Enzyme Inhibition : Its interaction with enzymes may lead to inhibition of key metabolic processes, making it a candidate for drug development targeting various diseases.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of this compound against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

-

Anti-inflammatory Mechanism :

- In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS). The effective concentration was determined to be around 25 µM, suggesting potential for therapeutic use in inflammatory diseases.

-

Enzyme Interaction Studies :

- Binding affinity studies using molecular docking simulations showed that this compound binds effectively to cyclooxygenase (COX) enzymes, indicating its potential as an anti-inflammatory agent. The estimated binding energy was found to be significantly lower than that of non-fluorinated analogs.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 3,4-difluorobenzoate | Lacks methyl group at position 5 | Limited antimicrobial properties |

| Methyl 3-fluoro-5-methylbenzoate | Contains one fluorine atom | Moderate anti-inflammatory effects |

| Methyl 2,4-difluorobenzoate | Different substitution pattern | Less potent than this compound |

This table illustrates how the presence and positioning of fluorine and methyl groups influence the biological activity of related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3,4-difluoro-5-methylbenzoate in laboratory settings?

- Methodological Answer : The compound can be synthesized via esterification of 3,4-difluoro-5-methylbenzoic acid using methanol and a catalytic amount of concentrated sulfuric acid under reflux (4–6 hours, 60–80°C). Purification typically involves fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress is monitored via TLC (Rf ≈ 0.5 in 7:3 hexane/ethyl acetate). Key challenges include controlling side reactions from fluorine’s electron-withdrawing effects, which may reduce esterification efficiency .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer :

- NMR Analysis : -NMR should show a singlet for the methyl ester (~3.9 ppm) and splitting patterns from fluorine coupling (e.g., aromatic protons at ~7.2–7.8 ppm with ). -NMR confirms fluorine positions (δ ≈ -110 to -125 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H] at m/z 202.1 (calculated).

- HPLC : Use a C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm to assess purity (>98% for most applications) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.

- Ventilation : Use fume hoods during synthesis or high-concentration handling to avoid inhalation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Storage : Keep in amber glass bottles under inert gas (N) at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density and LUMO localization. Fluorine’s -I effect increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles like amines.

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., methyl 3,4-dimethylbenzoate) under identical conditions. Use -NMR to track fluorine’s electronic environment changes during reaction progression .

Q. What strategies resolve contradictions in reported spectral data for fluorinated benzoate derivatives?

- Methodological Answer :

- Database Cross-Referencing : Compare with NIST Chemistry WebBook entries for fluorinated benzoates, ensuring solvent and temperature parameters match experimental conditions.

- Deuterated Analogs : Synthesize deuterated derivatives (e.g., methyl 3,4-difluoro-5-(trideuteriomethyl)benzoate) to isolate splitting patterns from proton-proton coupling .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- pH-Dependent Studies : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC every 24 hours.

- Kinetic Analysis : Use pseudo-first-order kinetics to calculate half-life (). Fluorine’s electron-withdrawing effects typically slow hydrolysis compared to non-fluorinated esters.

- Enzymatic Hydrolysis : Test susceptibility to esterases (e.g., porcine liver esterase) to model in vivo behavior .

Q. What methodologies optimize regioselective functionalization of this compound for drug discovery?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the meta position (relative to fluorine), followed by electrophilic quenching (e.g., aldehydes or halogens).

- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(PPh) to introduce aryl/heteroaryl groups at the para position. Fluorine’s ortho-directing effect must be accounted for in catalyst selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.